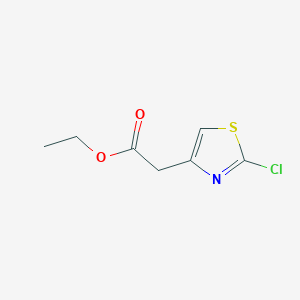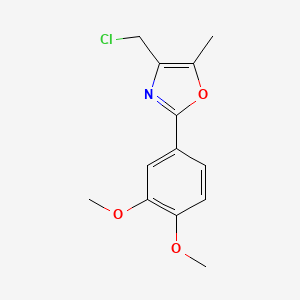![molecular formula C12H14F3N3O2 B1415244 N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide CAS No. 2197063-30-0](/img/structure/B1415244.png)
N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide
Overview
Description
N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a morpholine ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring with the trifluoromethyl group. One common method involves the trifluoromethylation of a pyridine precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The resulting trifluoromethylated pyridine is then subjected to further functionalization to introduce the morpholine and carboxamide groups. This can be achieved through nucleophilic substitution reactions and subsequent amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. For example, palladium-catalyzed coupling reactions and the use of protecting groups to prevent side reactions are common strategies employed in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced pyridine derivatives .
Scientific Research Applications
N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The morpholine ring can form hydrogen bonds with biological macromolecules, influencing their function . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide: is similar to other trifluoromethylated pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of the trifluoromethyl group, pyridine ring, and morpholine ring, which together confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and enhances the compound’s stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-8-9(2-3-10(16-8)12(13,14)15)17-11(19)18-4-6-20-7-5-18/h2-3H,4-7H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDFMUKMQVIRCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1415163.png)





![3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1415172.png)




![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B1415179.png)


